molecular formula C10H16O B1582844 alpha-Pinene-oxide CAS No. 72936-74-4

alpha-Pinene-oxide

Cat. No. B1582844
CAS RN: 72936-74-4
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479254B2

Procedure details

2.1 mL of methylacetoacetate (20 mmol) and 1.8 mL of n-butanol (20 mmol) were added into 20 mL of toluene and stirred at 30° C. and 400 rpm for 15 minutes. 155 mg of the catalyst (FerlipaseCB(7) polymer beads) prepared in (2) was added into the mixture to initiate reaction. A clear liquid sample was periodically sampled and analyzed using gas chromatography to identify n-butyl acetoacetate, which was the reaction product.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
155 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OC(=O)CC(C)=O.[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12].C(OCCCC)(=O)CC(C)=O.[C:25]1([CH3:31])[CH:30]=CC=[CH:27][CH:26]=1>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[CH3:30][C:25]1([CH3:31])[CH:11]2[C:10]3([CH3:1])[O:13][CH:9]3[CH2:27][CH:26]1[CH2:12]2 |f:4.5.6|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
COC(CC(=O)C)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCCCC
Step Three
Name
catalyst
Quantity
155 mg
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into the mixture
CUSTOM
Type
CUSTOM
Details
reaction
ALIQUOT
Type
ALIQUOT
Details
A clear liquid sample was periodically sampled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(C2CC1C3(C(C2)O3)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07479254B2

Procedure details

2.1 mL of methylacetoacetate (20 mmol) and 1.8 mL of n-butanol (20 mmol) were added into 20 mL of toluene and stirred at 30° C. and 400 rpm for 15 minutes. 155 mg of the catalyst (FerlipaseCB(7) polymer beads) prepared in (2) was added into the mixture to initiate reaction. A clear liquid sample was periodically sampled and analyzed using gas chromatography to identify n-butyl acetoacetate, which was the reaction product.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
155 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OC(=O)CC(C)=O.[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12].C(OCCCC)(=O)CC(C)=O.[C:25]1([CH3:31])[CH:30]=CC=[CH:27][CH:26]=1>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[CH3:30][C:25]1([CH3:31])[CH:11]2[C:10]3([CH3:1])[O:13][CH:9]3[CH2:27][CH:26]1[CH2:12]2 |f:4.5.6|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
COC(CC(=O)C)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCCCC
Step Three
Name
catalyst
Quantity
155 mg
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into the mixture
CUSTOM
Type
CUSTOM
Details
reaction
ALIQUOT
Type
ALIQUOT
Details
A clear liquid sample was periodically sampled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(C2CC1C3(C(C2)O3)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.